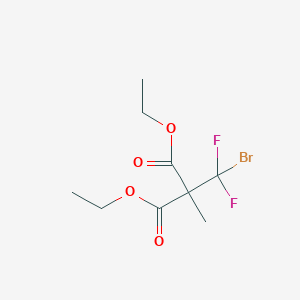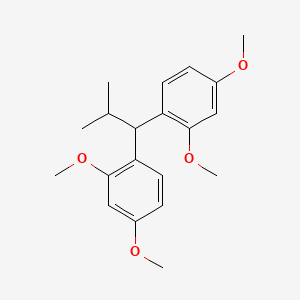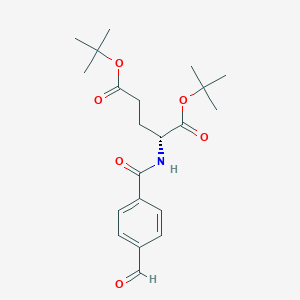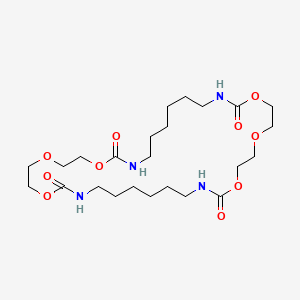
1,12,15,18,29,32-Hexaoxa-3,10,20,27-tetraazacyclotetratriacontane-2,11,19,28-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,12,15,18,29,32-Hexaoxa-3,10,20,27-tetraazacyclotetratriacontane-2,11,19,28-tetrone is a complex organic compound with a unique macrocyclic structureIts structure consists of multiple oxygen and nitrogen atoms arranged in a cyclic manner, which contributes to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,12,15,18,29,32-Hexaoxa-3,10,20,27-tetraazacyclotetratriacontane-2,11,19,28-tetrone typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of linear precursors containing the necessary functional groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
1,12,15,18,29,32-Hexaoxa-3,10,20,27-tetraazacyclotetratriacontane-2,11,19,28-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1,12,15,18,29,32-Hexaoxa-3,10,20,27-tetraazacyclotetratriacontane-2,11,19,28-tetrone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a drug delivery system due to its ability to encapsulate small molecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,12,15,18,29,32-Hexaoxa-3,10,20,27-tetraazacyclotetratriacontane-2,11,19,28-tetrone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- 4,11,17,24,29,32-Hexaoxa-1,14-diazatetracyclo[12.12.8.05,10.018,23]tetratriacontane : Similar macrocyclic structure with different functional groups .
- 2,11,14,17,20,23-Hexaoxa-1,12(16,4α)-di-(19-nor-ent-beyerane)tetracosaphane-3,10,13,24-tetraone : Another macrocyclic compound with distinct structural features .
Uniqueness
Its ability to form stable complexes with metal ions and its potential use in drug delivery systems set it apart from similar compounds .
Propiedades
Número CAS |
82645-96-3 |
|---|---|
Fórmula molecular |
C24H44N4O10 |
Peso molecular |
548.6 g/mol |
Nombre IUPAC |
1,12,15,18,29,32-hexaoxa-3,10,20,27-tetrazacyclotetratriacontane-2,11,19,28-tetrone |
InChI |
InChI=1S/C24H44N4O10/c29-21-25-9-5-1-2-6-10-26-22(30)36-18-14-34-16-20-38-24(32)28-12-8-4-3-7-11-27-23(31)37-19-15-33-13-17-35-21/h1-20H2,(H,25,29)(H,26,30)(H,27,31)(H,28,32) |
Clave InChI |
QTFIQOLPNLDUFM-UHFFFAOYSA-N |
SMILES canónico |
C1CCCNC(=O)OCCOCCOC(=O)NCCCCCCNC(=O)OCCOCCOC(=O)NCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene](/img/structure/B14413109.png)
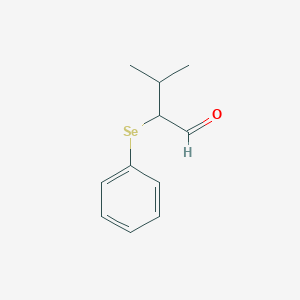

![1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14413132.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[cyclohexyl(phenylmethyl)amino]-6'-(diethylamino)-](/img/structure/B14413134.png)
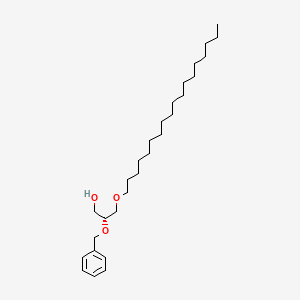
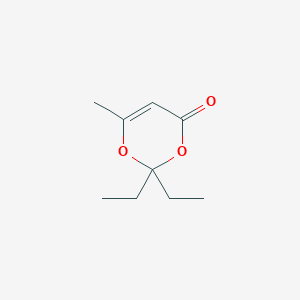
![3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride](/img/structure/B14413143.png)
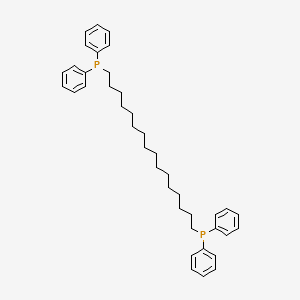
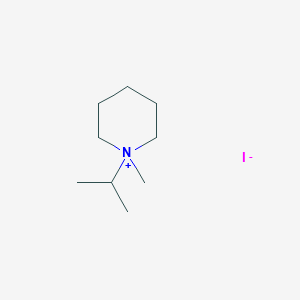
![2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal](/img/structure/B14413170.png)
